2-((Tert-butoxycarbonyl)amino)-4-methyl-5-phenylthiophene-3-carboxylic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-phenylthiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic chemistry to protect amine functionalities during synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-phenylthiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated thiophene in the presence of a palladium catalyst.
Protection of the Amine Group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Carboxylation: The carboxylic acid functionality can be introduced through a variety of methods, including the oxidation of an aldehyde precursor or the hydrolysis of an ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4-methyl-5-phenylthiophene-3-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sul
Properties
Molecular Formula |
C17H19NO4S |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C17H19NO4S/c1-10-12(15(19)20)14(18-16(21)22-17(2,3)4)23-13(10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
LDQHKKRQBLCAQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)NC(=O)OC(C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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